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Binding Affinity and Key Properties

Compound
Name

Primary
Target

Binding Affinity /
Inhibition
Constant
(Ki/IC₅₀)

Key Computational/Experimental Findings

3-Bromo-7-
nitroindazole

Neuronal
Nitric Oxide

Synthase
(nNOS) [1] [2]

Potent inhibitor of
rat cerebellar

nNOS [2]

• Docking to iNOS (PDB: 1M9T): Binding
Energy (ΔGbind) = -9.4 kcal/mol [3].

7-
Nitroindazole

nNOS [2] Less potent than
3-Bromo-7-

nitroindazole [2]

Information from search results is limited.

Quercetin Inducible NOS

(iNOS) [3]

Predicted IC₅₀ =

76.79 µM [3]

• Docking to iNOS (PDB: 1M9T): Binding
Energy (ΔGbind) = -9.0 kcal/mol [3]. • Poor
predicted absorption/distribution (HIA: 63.5%)

[3].
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Detailed Experimental & Computational Context

Ligand-Based Virtual Screening (LBVS): A 2023 study used LBVS and machine learning to screen
the DrugBank database. The Random Forest model with MACCS fingerprints achieved a high

confidence score of 0.95 for 3-Bromo-7-nitroindazole, identifying it as a top candidate for SARS-
CoV-2 Mpro inhibition [4]. This showcases its potential for drug repurposing.

Molecular Docking Protocol for iNOS [3]:
Protein Preparation: The iNOS structure (PDB ID: 1M9T) was obtained. Hydrogen atoms were

added.
Ligand Preparation: The 3D structure of 3-Bromo-7-nitroindazole was constructed and

energy-minimized using the AM1 method.
Docking Execution: Docking was performed using ArgusLab software. The binding site was

defined with a bounding box, and the pose with a Root-Mean-Square Deviation (RMSD) ≤ 2.0 Å
from the crystallographic pose was considered reasonable.

Binding Affinity Calculation: The binding energy (ΔGbind) was calculated, resulting in the
value of -9.4 kcal/mol.

Biological Validation: Independent experimental studies confirm that 3-Bromo-7-nitroindazole is a
potent, selective inhibitor of nNOS. It has been shown to impair spatial memory formation in rats, an

effect that was reversed by L-arginine, confirming an NO-dependent mechanism [1].

The following diagram illustrates the relationship between 3-Bromo-7-nitroindazole, its primary target

nNOS, and the functional consequence of its inhibition that was experimentally validated.
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Conclusion

In summary, the data indicates that 3-Bromo-7-nitroindazole is a strong and selective nNOS inhibitor with:

A favorable predicted binding energy of -9.4 kcal/mol for iNOS.
High confidence scores in machine-learning-based virtual screening for other targets.

Experimental validation of its potent biological activity and functional effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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